An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Pharmaceutical Intermediate
Ethyl 2-amino-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its rigid, heterocyclic scaffold is a privileged structure, frequently incorporated into a wide array of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the compound's core physicochemical properties, the causality behind its synthesis, and the practical methodologies for its analysis. As a senior application scientist, the emphasis here is on not just the "what," but the "why"—providing field-proven insights to empower your research and development endeavors. This document is structured to be a self-validating system, with each critical claim and protocol grounded in authoritative references.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a crystalline powder, typically appearing as a white to yellow or brown solid, reflecting its purity.[1][2]
Core Chemical Identifiers
A consistent and accurate identification is paramount for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-amino-5-phenylthiophene-3-carboxylate | [3] |
| CAS Number | 4815-34-3 | [3] |
| Molecular Formula | C₁₃H₁₃NO₂S | [3] |
| Molecular Weight | 247.31 g/mol | [3] |
| InChI Key | WIVNPGXPJBBZQH-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)C1=C(N)SC(=C1)C2=CC=CC=C2 | [3] |
The Gewald Reaction: A Cornerstone of Synthesis
A deep understanding of a molecule's properties is intrinsically linked to its synthesis. The primary route to Ethyl 2-amino-5-phenylthiophene-3-carboxylate is the elegant and highly versatile Gewald reaction . This one-pot, multi-component reaction is a cornerstone in thiophene chemistry, valued for its efficiency and atom economy.
The reaction typically involves the condensation of a ketone (acetophenone in this case), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, such as morpholine or piperidine.
Expert Insight: The choice of a moderate base is crucial. Stronger bases can lead to unwanted side reactions, including the hydrolysis of the ester functionality or the promotion of self-condensation of the ketone. The Gewald reaction's success lies in the sequential and well-orchestrated series of steps, from the initial Knoevenagel condensation to the final intramolecular cyclization and tautomerization.
A generalized workflow for the Gewald synthesis is depicted below.
Caption: Generalized workflow of the Gewald reaction for the synthesis of the title compound.
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. For drug development professionals, these parameters are critical for formulation, pharmacokinetics, and pharmacodynamics.
| Property | Value | Comments and Insights |
| Melting Point | 117-128 °C | The relatively high melting point is indicative of a stable crystalline lattice, influenced by intermolecular hydrogen bonding and π-π stacking interactions. The observed range may vary with purity.[1] |
| Boiling Point | 415.4 ± 45.0 °C (Predicted) | This is a predicted value, as the compound would likely decompose at this temperature under atmospheric pressure. Vacuum distillation would be required for purification by this method. |
| Density | 1.231 ± 0.06 g/cm³ (Predicted) | A predicted value that suggests the compound is denser than water. |
| pKa | -0.24 ± 0.10 (Predicted) | This predicted value for the conjugate acid suggests that the 2-amino group is a very weak base. This is due to the electron-withdrawing effects of the adjacent ester group and the thiophene ring, which delocalize the lone pair of electrons on the nitrogen atom.[3] |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as DMSO and DMF. Moderately soluble in alcohols (methanol, ethanol) and chlorinated solvents (chloroform, dichloromethane). Sparingly soluble in non-polar solvents like hexanes. | The poor aqueous solubility is expected given the largely non-polar phenyl and thiophene rings. Solubility in organic solvents is crucial for reaction chemistry, purification, and formulation. While specific quantitative data is not readily available in the literature, empirical determination is straightforward. |
Spectroscopic and Analytical Characterization
A robust analytical package is essential for confirming the structure and purity of Ethyl 2-amino-5-phenylthiophene-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. While a specific spectrum for the title compound is not publicly available, the expected signals can be inferred from closely related structures and general principles.
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¹H NMR:
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Ethyl group: A triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂).
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Amino group: A broad singlet at ~6.0-7.0 ppm (NH₂), which is exchangeable with D₂O.
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Thiophene proton: A singlet at ~7.0-7.5 ppm.
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Phenyl group: A multiplet in the aromatic region (~7.2-7.8 ppm).
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-
¹³C NMR:
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Ethyl group: Signals at ~14 ppm (CH₃) and ~60 ppm (CH₂).
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Thiophene ring: Four distinct signals, with the carbon bearing the phenyl group at a lower field and the carbon of the C-NH₂ bond at a higher field.
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Phenyl group: Signals in the aromatic region (~125-140 ppm).
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Carbonyl group: A signal at ~165 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
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C=O stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹, corresponding to the ester carbonyl group.
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C=C stretching: Aromatic and thiophene ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-O stretching: A strong band in the 1200-1300 cm⁻¹ region, characteristic of the ester C-O bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification in the pharmaceutical industry. A robust, validated HPLC method is non-negotiable for quality control.
Protocol: A Foundational HPLC Method for Purity Determination
This method, adapted from established procedures for similar aminothiophene derivatives, provides a reliable starting point for in-house validation.
Caption: Key parameters for a starting HPLC method for the analysis of the title compound.
Expert Rationale: A C18 reverse-phase column is the standard for moderately polar compounds. The use of an acetonitrile/water mobile phase provides good resolving power, and the addition of a small amount of acid (formic or trifluoroacetic) improves peak shape by protonating the amino group and minimizing tailing. UV detection is highly effective due to the strong chromophores in the molecule (phenyl and thiophene rings).
Thermal and Crystalline Properties
The solid-state properties of a pharmaceutical intermediate are critical for handling, storage, and formulation.
Thermal Analysis (DSC/TGA)
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Differential Scanning Calorimetry (DSC): To precisely determine the melting point and enthalpy of fusion, and to screen for polymorphism. A sharp endotherm corresponding to the melting point would be expected.
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Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profile. This analysis would reveal the temperature at which the compound begins to lose mass, providing an upper limit for processing and storage temperatures.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure for the title compound has not been reported, a study on the closely related Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveals key structural features that are likely conserved.[4][5]
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Planarity: The thiophene ring and the ethoxycarbonyl group are nearly coplanar, which maximizes π-conjugation.
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Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen is observed. This forms a stable six-membered ring motif (an S(6) ring), which contributes to the overall planarity and stability of the molecule.
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Intermolecular Interactions: In the crystal lattice, molecules are linked by intermolecular hydrogen bonds involving the second amino proton and the carbonyl oxygen of an adjacent molecule, forming chains or more complex networks. C-H···π interactions may also play a role in the crystal packing.
Applications in Drug Discovery and Development
Ethyl 2-amino-5-phenylthiophene-3-carboxylate is not just a chemical curiosity; it is a versatile building block for the synthesis of a diverse range of bioactive molecules. Its utility as a pharmaceutical intermediate is well-established.[1] The 2-aminothiophene core is a key pharmacophore in compounds with anti-inflammatory, antimicrobial, and even potential neurological activities. The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion: A Versatile Scaffold with Enduring Potential
Ethyl 2-amino-5-phenylthiophene-3-carboxylate is a compound of significant utility and interest, underpinned by a fascinating and efficient synthesis. Its well-defined physicochemical properties make it a reliable and predictable partner in the complex journey of drug discovery and development. This guide has sought to provide not just the data, but the context and the scientific reasoning behind it. As with any scientific endeavor, the information presented here should be a springboard for further investigation and empirical validation within your own laboratories. The continued exploration of this and related 2-aminothiophenes will undoubtedly lead to the discovery of novel and impactful therapeutic agents.
References
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PubChem. (n.d.). Ethyl 2-amino-5-phenylthiophene-3-carboxylate. Retrieved from [Link]
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Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H.-K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2111. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
- Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(12), 5399-5402.
- Zhang, Y., et al. (2010). A new and efficient one-pot synthesis of polysubstituted 2-aminothiophenes via a three-component reaction in aqueous media. Green Chemistry, 12(11), 2078-2082.
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Fisher Scientific. (n.d.). TCI America™-Ethyl 2-Amino-5-phenylthiophene-3-carboxylate 98.0+%. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]
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- 1. Ethyl 2-amino-5-phenylthiophene-3-carboxylate, 97% 5 g | Request for Quote [thermofisher.com]
- 2. Ethyl 2-Amino-5-methylthiophene-3-carboxylate | 4815-32-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
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